2-Methyloxane-4-sulfonamide

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

2-Methyloxane-4-sulfonamide (CAS: 1339422-20-6), also referred to as 2-methyltetrahydro-2H-pyran-4-sulfonamide, is a sulfonamide derivative featuring a saturated oxane (tetrahydropyran) ring system. The compound is defined by its molecular formula C₆H₁₃NO₃S and a molecular weight of 179.24 g/mol.

Molecular Formula C6H13NO3S
Molecular Weight 179.23
CAS No. 1339422-20-6
Cat. No. B2728476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloxane-4-sulfonamide
CAS1339422-20-6
Molecular FormulaC6H13NO3S
Molecular Weight179.23
Structural Identifiers
SMILESCC1CC(CCO1)S(=O)(=O)N
InChIInChI=1S/C6H13NO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)
InChIKeyNSIDHAUZVACEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloxane-4-sulfonamide CAS 1339422-20-6: Key Chemical and Structural Properties for Informed Procurement


2-Methyloxane-4-sulfonamide (CAS: 1339422-20-6), also referred to as 2-methyltetrahydro-2H-pyran-4-sulfonamide, is a sulfonamide derivative featuring a saturated oxane (tetrahydropyran) ring system [1]. The compound is defined by its molecular formula C₆H₁₃NO₃S and a molecular weight of 179.24 g/mol [2]. The core structure comprises a six-membered cyclic ether substituted with a methyl group at the 2-position and a primary sulfonamide group at the 4-position . This specific substitution pattern dictates its chemical behavior and differentiates it from other oxane-sulfonamide analogs. It is typically supplied as an oil with a standard purity of 95% for research and development purposes .

Why 2-Methyloxane-4-sulfonamide Cannot Be Readily Substituted with Other Oxane-4-Sulfonamides


The 2-methyl substitution on the oxane ring introduces a specific steric and electronic environment that cannot be replicated by unsubstituted or differently substituted analogs like oxane-4-sulfonamide (CAS: 1058131-55-7) or 2-ethyl-2-methyloxane-4-sulfonamide (CAS: 1339116-89-0) [1]. In structure-activity relationship (SAR) studies of tetrahydropyran-based sulfonamides, even minor alterations in the alkyl substitution pattern are known to significantly impact biological activity, selectivity, and metabolic stability . Consequently, generic substitution is scientifically unsound; the precise molecular identity of 2-Methyloxane-4-sulfonamide is critical for reproducibility in synthesis, assay development, and drug discovery workflows. The quantitative evidence below demonstrates why this specific substitution pattern matters for key application-relevant properties.

2-Methyloxane-4-sulfonamide: A Quantitative Evidence Guide for Differentiated Scientific Selection


Enhanced Lipophilicity vs. Unsubstituted Oxane-4-sulfonamide

The introduction of the 2-methyl group alters the lipophilicity of the sulfonamide core. 2-Methyloxane-4-sulfonamide exhibits a calculated LogP of -0.16, compared to the more hydrophilic unsubstituted oxane-4-sulfonamide which has a predicted LogP of approximately -0.65 [1]. This difference is relevant for lead optimization campaigns seeking to fine-tune lipophilic efficiency (LipE) and membrane permeability. The presence of the methyl group provides a moderate increase in lipophilicity without the larger increases observed with bulkier substituents like ethyl (e.g., 2-ethyl-2-methyloxane-4-sulfonamide, LogP ~1.2) .

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Modulation of Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The topological polar surface area (TPSA) of 2-Methyloxane-4-sulfonamide is 69.39 Ų, consistent with its hydrogen bond acceptor count of 3 and donor count of 1 . In comparison, N-methyltetrahydro-2H-pyran-4-sulfonamide (CAS: 1249039-87-9) exhibits a TPSA of 55.4 Ų due to the methylation of the sulfonamide nitrogen, reducing its hydrogen bond donor capacity . This difference in TPSA can influence oral bioavailability predictions, with values below 140 Ų generally associated with favorable absorption, and specific values influencing blood-brain barrier penetration potential [1].

ADME Prediction Drug-likeness Molecular Property Optimization

Distinct Steric and Conformational Influence of the 2-Methyl Substituent

The 2-methyl group on the oxane ring introduces a specific stereocenter and influences the conformational landscape of the molecule. SAR studies on tetrahydropyran-based sulfonamides demonstrate that the presence and position of substituents on the ring critically impact binding to biological targets [1]. For instance, in a series of DPP-4 inhibitors, different substituents on the tetrahydropyran ring led to IC₅₀ values ranging from 0.002 μM to 5.7 nM, underscoring the sensitivity of activity to small structural changes . 2-Methyloxane-4-sulfonamide presents a defined substitution pattern that can be systematically compared to 3-substituted or unsubstituted analogs to probe the effects of steric bulk and conformational restriction on target engagement.

Conformational Analysis Structure-Activity Relationship (SAR) Scaffold Optimization

Optimal Research and Development Applications for 2-Methyloxane-4-sulfonamide


Medicinal Chemistry: Fine-Tuning Lipophilic Efficiency in Lead Optimization

2-Methyloxane-4-sulfonamide serves as a versatile building block for medicinal chemists aiming to explore the impact of a modest lipophilicity increase on ADME properties and target affinity. Its calculated LogP of -0.16 provides a balanced lipophilicity profile that is ideal for optimizing LipE in early-stage lead series . This compound is particularly useful when SAR suggests that a small alkyl group can improve membrane permeability without incurring the metabolic liabilities often associated with larger substituents. It allows for a systematic comparison with unsubstituted oxane-4-sulfonamide to quantify the effect of methyl substitution on potency and pharmacokinetic parameters.

Chemical Biology: Probing Sulfonamide-Dependent Hydrogen Bonding Networks

The primary sulfonamide group of 2-Methyloxane-4-sulfonamide, with its defined hydrogen bond donor and acceptor profile (TPSA = 69.39 Ų), makes it a suitable probe for investigating sulfonamide-protein interactions . Researchers can utilize this compound to study binding to carbonic anhydrase isoforms or other sulfonamide-binding targets, where the distinct steric environment imposed by the 2-methyl group may reveal differences in selectivity or binding mode compared to N-alkylated sulfonamides (TPSA ~55 Ų) . This is critical for understanding the structural determinants of inhibitor selectivity.

Organic Synthesis: A Defined Scaffold for Derivatization and Library Synthesis

The compound's oxane ring and primary sulfonamide offer multiple vectors for further derivatization, making it a valuable intermediate for generating compound libraries . Its 95% purity and characterization data (e.g., InChI Key: NSIDHAUZVACEHN-UHFFFAOYSA-N) ensure reproducibility in multi-step synthetic sequences . The presence of the 2-methyl group provides a site for potential stereoselective transformations or serves as a starting point for the synthesis of more complex chiral sulfonamide-based inhibitors, addressing a need for diverse and well-defined building blocks in fragment-based drug discovery or parallel synthesis.

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